![molecular formula C8H5BrN2O2 B1523643 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1167056-46-3](/img/structure/B1523643.png)
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (5-Br-1H-PPCA) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications. It is a member of the pyrrolopyridine family of compounds and is a brominated analogue of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1H-PPCA). 5-Br-1H-PPCA is an important building block in organic synthesis and has been used in the synthesis of a variety of organic molecules.
Scientific Research Applications
Synthesis of Heterocycles
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been utilized in the synthesis of various heterocyclic compounds. For instance, Alekseyev et al. (2015) developed a synthesis method for heterocycles containing a 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization, highlighting its potential in creating complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).
Ligand in Copper-Catalyzed Reactions
Ryan A. Altman and colleagues (2008) found that pyrrole 2-carboxylic acid, a related compound, acts as an effective ligand in copper-catalyzed monoarylation of anilines with aryl iodides and bromides. This suggests a potential application of this compound in similar catalytic processes (Altman, Anderson, & Buchwald, 2008).
Antibacterial Activity
The compound has been explored for its antibacterial properties. Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, demonstrating in vitro antibacterial activity in one compound, which indicates potential medicinal applications (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Antioxidant and Anticholinergic Activities
Rezai et al. (2018) synthesized biologically active bromophenols, including derivatives of pyrrolidin-2-one and pyrrolopyridine carboxylic acids. These molecules demonstrated significant antioxidant activities and inhibitory effects against cholinergic enzymes, suggesting potential therapeutic uses in conditions related to oxidative stress and cholinergic dysfunction (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).
Mechanism of Action
Target of Action
Similar compounds have been used as antagonists to treat or prevent disorders in which corticotropin-releasing hormone receptor 1 (crhr1) and/or corticotropin-releasing hormone receptor 2 (crhr2) are involved .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, possibly crhr1 and/or crhr2, to exert its effects .
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities .
properties
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALKTCNNPFHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694649 | |
Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1167056-46-3 | |
Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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